molecular formula C19H12N2O5 B1387084 1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 949923-56-2

1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No. B1387084
CAS RN: 949923-56-2
M. Wt: 348.3 g/mol
InChI Key: WOHLJOQUCKRYMC-XCVCLJGOSA-N
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Description

The compound “1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione” (CAS RN 949923-56-2) is a chemical compound that has captured the attention of the scientific community due to its unique structure and promising properties. It is used for pharmaceutical testing .

Physical and Chemical Properties The molecular formula of the compound is C19H12N2O5 . It has a molecular weight of 348.31 g/mol .

Scientific Research Applications

Synthesis and Reactions

  • Synthesis of Heterocycles: Hydrolysis of related compounds like 4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione leads to products like dibenzoylmethane and oxalic acid, indicating its potential use in organic synthesis and heterocyclic compound formation (Kollenz et al., 1976).

Materials Science

  • Corrosion Inhibition: Derivatives such as 1H-pyrrole-2,5-dione have been found effective as corrosion inhibitors for carbon steel in acidic medium, demonstrating their potential application in materials science and industrial maintenance (Zarrouk et al., 2015).
  • Photoluminescent Materials: Certain pyrrole-1,4-dione derivatives are used in the synthesis of photoluminescent conjugated polymers, which have applications in electronics and photonics (Beyerlein & Tieke, 2000).

Chemical Synthesis

  • Multicomponent Reactions: These compounds are utilized in one-pot synthesis methods, demonstrating their role in efficient and novel chemical syntheses (Alizadeh et al., 2007).
  • Herbicide Development: Derivatives of pyrrolidine-diones are explored as potential herbicides, highlighting their application in agriculture and pest control (Zhu et al., 2005).

Crystallography

  • X-Ray Crystallography Studies: The structural analysis of these compounds has been conducted using X-ray crystallography, contributing to the field of crystallography and molecular modeling (Penkova et al., 2009).

properties

IUPAC Name

1-[4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5/c22-17(10-3-13-1-6-16(7-2-13)21(25)26)14-4-8-15(9-5-14)20-18(23)11-12-19(20)24/h1-12H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHLJOQUCKRYMC-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
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1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
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1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
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1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
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1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

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